6,7-Dichloro-5,8-phthalazinedione

Vue d'ensemble

Description

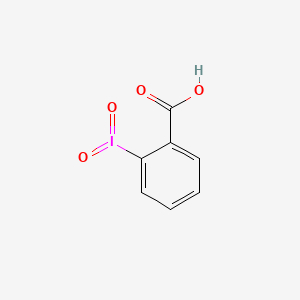

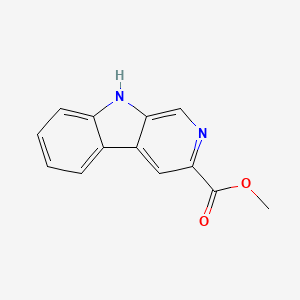

6,7-Dichloro-5,8-phthalazinedione, also known as this compound, is a useful research compound. Its molecular formula is C8H2Cl2N2O2 and its molecular weight is 229.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivatives

6,7-Dichloro-5,8-phthalazinedione has been a subject of interest in the synthesis of various derivatives. An efficient procedure was developed for its synthesis through chloroxidation of 5,8-diaminophthalazine, yielding a series of derivatives. These include 7-pyridinium-5,8phthalazinedione-6-oxide and 6-chloro-7-phenylamino-5,8-phthalazinedione among others, highlighting the compound's versatility in synthesizing structurally diverse molecules (Kim et al., 2002).

Quantum Chemical Investigations

Extensive quantum chemical investigations of this compound derivatives have been conducted. These studies involve characterization of molecular structure and various quantum chemical calculations. This research is significant in understanding the compound's potential as an anticancer active compound. Advanced techniques like X-ray diffraction and IR spectrum analysis supplemented by density functional theory (DFT) calculations have been employed in these studies (Kadela-Tomanek et al., 2018).

Cytotoxic and Antiproliferative Activities

Studies have also focused on the cytotoxic and antiproliferative activities of this compound derivatives. A series of derivatives were synthesized and tested in vitro for their antiproliferative activity against human cancer cell lines, showing higher cytotoxicity than the starting compound and cisplatin, a reference agent. This highlights its potential in the development of anticancer drugs (Kadela et al., 2016).

Modification and Enzyme Interaction Studies

Further research has been done on modifying this compound at the C2 position to study its quantum chemical properties and activity against the DT-Diaphorase enzyme. The synthesis and characterization of these new derivatives provide insights into their reactivity towards nucleophilic targets and interactions with enzymes, demonstrating the compound's relevance in biochemical studies (Kadela-Tomanek et al., 2023).

Anticonvulsant Activity

Additionally, this compound has been used in the synthesis of compounds with potential anticonvulsant activity. The synthesized compounds showed considerable anticonvulsant activity in tests like the maximal electroshock induced seizure (MES) and subcutaneous pentylenetetrazole (PTZ) tests, proposing new avenues for anticonvulsant drug development (Ayyad, 2014).

Mécanisme D'action

Target of Action

The primary target of 6,7-dichlorophthalazine-5,8-dione is DNA topoisomerase IB . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

6,7-dichlorophthalazine-5,8-dione interacts with DNA topoisomerase IB, inhibiting its function

Biochemical Pathways

The inhibition of DNA topoisomerase IB by 6,7-dichlorophthalazine-5,8-dione affects the DNA replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The inhibition of DNA topoisomerase IB by 6,7-dichlorophthalazine-5,8-dione can lead to significant antiproliferative activity against various human tumor cell lines, including lung adenocarcinoma cells, large-cell lung carcinoma cells, breast carcinoma cells, and ardriamycin-resistance breast carcinoma cells .

Analyse Biochimique

Biochemical Properties

6,7-Dichloro-5,8-phthalazinedione plays a significant role in biochemical reactions, particularly as a DNA intercalator . It interacts with enzymes, proteins, and other biomolecules involved in DNA synthesis and repair. The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerases . This interaction can lead to the inhibition of DNA replication and transcription, making this compound a potential anticancer agent .

Cellular Effects

This compound has been shown to exert cytotoxic effects on various types of cells, including human gastric adenocarcinoma cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s ability to intercalate into DNA leads to the activation of cellular stress responses and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA and inhibition of key enzymes involved in DNA metabolism . The compound intercalates into the DNA helix, causing structural distortions that hinder the binding and activity of DNA polymerases and topoisomerases . This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Post-translational modifications and targeting signals may direct this compound to specific nuclear compartments, enhancing its ability to disrupt DNA metabolism and induce apoptosis .

Propriétés

IUPAC Name |

6,7-dichlorophthalazine-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBDFUMHESGMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144626 | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-85-5 | |

| Record name | 6,7-Dichloro-5,8-phthalazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the developed synthesis for 6,7-Dichloro-5,8-phthalazinedione?

A1: The research outlines a novel and efficient method for synthesizing this compound (4) [, ]. This compound serves as a valuable precursor for creating various derivatives, broadening its potential applications in different research fields. The reported procedure achieves a 49% overall yield through the chloroxidation of 5,8-diaminophthalazine (8) [, ], presenting a more streamlined approach compared to previous methods.

Q2: What kind of derivatives of this compound were successfully synthesized?

A2: The researchers successfully synthesized several derivatives of this compound, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.